2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the triazole intermediate.
Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is unique due to its combination of a triazole ring, sulfanyl group, and chlorophenylacetamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-26-15-8-2-12(3-9-15)10-16-22-23-18(24(16)20)27-11-17(25)21-14-6-4-13(19)5-7-14/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMGTTMSKGXGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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